![molecular formula C6H12O2 B133621 2S-Hydroxyhexan-3-one CAS No. 152519-33-0](/img/structure/B133621.png)
2S-Hydroxyhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2S-Hydroxyhexan-3-one is a chemical compound that belongs to the family of ketones. It is also known as 2-hydroxy-3-ketohexane or 2-acetonylhexanol. This compound has a unique aroma that is used in the food and beverage industry to enhance the flavor of various products. In recent years, 2S-Hydroxyhexan-3-one has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2S-Hydroxyhexan-3-one is not fully understood. However, it is believed that this compound interacts with the taste and olfactory receptors in the human body, leading to the enhancement of the flavor and aroma of various products.
Biochemische Und Physiologische Effekte
Studies have shown that 2S-Hydroxyhexan-3-one has no significant biochemical or physiological effects on the human body. However, further studies are needed to fully understand the potential effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2S-Hydroxyhexan-3-one in laboratory experiments are its unique aroma and flavor-enhancing properties. This makes it an ideal compound for use in various fields such as food science, chemistry, and biochemistry. However, the limitations of using this compound are its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 2S-Hydroxyhexan-3-one. One of the most promising areas is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of the potential applications of this compound in the pharmaceutical industry. Additionally, further studies are needed to fully understand the mechanism of action and potential effects of this compound on human health.
Conclusion
In conclusion, 2S-Hydroxyhexan-3-one is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Wissenschaftliche Forschungsanwendungen
2S-Hydroxyhexan-3-one has been extensively studied in scientific research due to its potential applications in various fields. In the food and beverage industry, this compound is used as a flavor enhancer in various products such as dairy, bakery, and confectionery products. It has also been used in the production of alcoholic beverages to enhance their aroma and taste.
Eigenschaften
CAS-Nummer |
152519-33-0 |
---|---|
Produktname |
2S-Hydroxyhexan-3-one |
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(2S)-2-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
ZWBUSAWJHMPOEJ-YFKPBYRVSA-N |
Isomerische SMILES |
CCCC(=O)[C@H](C)O |
SMILES |
CCCC(=O)C(C)O |
Kanonische SMILES |
CCCC(=O)C(C)O |
Synonyme |
3-Hexanone, 2-hydroxy-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.